
1-(3-cyclohexen-1-ylmethyl)-4-(4-fluorobenzyl)piperazine
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(4-fluorobenzyl)piperazine, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential as a treatment for addiction and other psychiatric disorders.
Mécanisme D'action
1-(3-cyclohexen-1-ylmethyl)-4-(4-fluorobenzyl)piperazine acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of certain genes that are involved in the regulation of mood and behavior. This mechanism of action is thought to underlie its potential as a treatment for addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the expression of certain genes that are involved in the regulation of mood and behavior, such as brain-derived neurotrophic factor (BDNF) and c-Fos. It has also been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin. These effects are thought to contribute to its potential as a treatment for addiction and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-cyclohexen-1-ylmethyl)-4-(4-fluorobenzyl)piperazine in lab experiments is that it has a well-defined mechanism of action, which allows researchers to study its effects on specific pathways and processes. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy are not well-established.
Orientations Futures
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-fluorobenzyl)piperazine. One area of focus is the development of more potent and selective HDAC inhibitors, which could have greater therapeutic potential for addiction and other psychiatric disorders. Another area of focus is the study of the long-term effects of this compound on gene expression and neurotransmitter activity, as well as its safety and efficacy in humans. Finally, there is a need for further research on the potential use of this compound in combination with other treatments, such as behavioral therapies and other medications.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-(4-fluorobenzyl)piperazine has been studied for its potential as a treatment for addiction, particularly for cocaine and alcohol addiction. It has also been studied for its potential as a treatment for other psychiatric disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGAFJUNPMEQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenyl)thio]-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3947108.png)
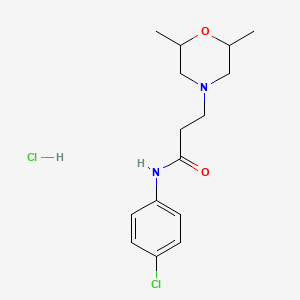
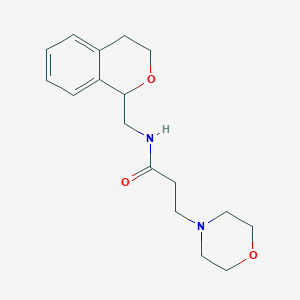
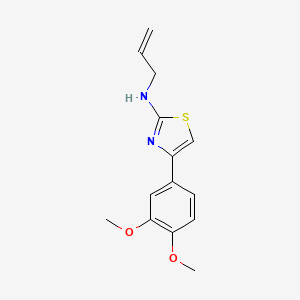

![3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B3947143.png)
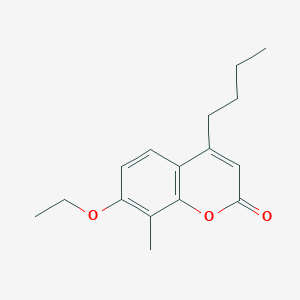
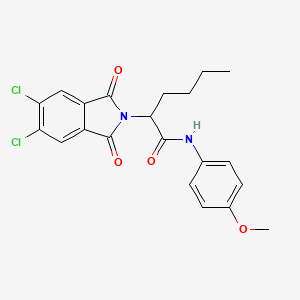
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3947172.png)
![3-(4-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947182.png)
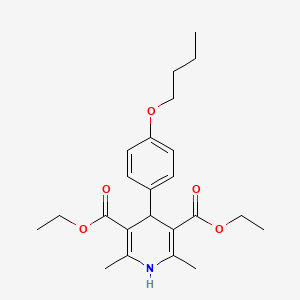
![2-(benzoylamino)-N-{2-[(2-furylmethyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B3947195.png)
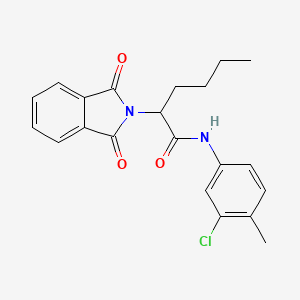
![(2,2-dimethyl-3-morpholin-4-ylpropyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3947211.png)